(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone
Overview
Description
The compound (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone
has a CAS Number of 1229236-83-2. It has a molecular weight of 423.27 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key intermediate in the formation of the compound, has been well studied in the past decade . The synthesis involves various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The InChI Code of the compound is1S/C19H17Cl2FN4O2/c1-11-17(18(27)14-3-2-13(20)9-15(14)22)26-19(23-11)12(8-16(21)24-26)10-25-4-6-28-7-5-25/h2-3,8-9H,4-7,10H2,1H3
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied and involves various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 423.27 . It is stored at a temperature between 28 C .Scientific Research Applications
Cinnoline Derivatives :
- A study focused on cinnoline compounds, closely related to imidazo[1,2-b]pyridazines, demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties. This suggests that compounds like the one could have potential applications in these areas (Bawa et al., 2010).
PET Imaging in Parkinson's Disease :
- Research involving a compound structurally similar to the query, used as a PET imaging agent, indicates potential application in the diagnosis and study of neurological conditions like Parkinson's disease (Wang et al., 2017).
GPR39 Agonists and Zinc Modulation :
- A study identified kinase inhibitors structurally related to the query as GPR39 agonists, modulated by zinc. This reveals a potential role in kinase inhibition and modulation of G protein–coupled receptors, which could be relevant to diseases or conditions linked to these biological targets (Sato et al., 2016).
Antitumor Activity :
- Research on a compound with a morpholino-methanone group, similar to the query, showed inhibition on cancer cell proliferation. This implies possible applications in cancer research and therapy (Tang & Fu, 2018).
Pyridazinone Derivatives as Anticancer Agents :
- A study on pyridazinone derivatives, which have structural similarities to the compound , indicated these compounds have potential as anticancer, antiangiogenic, and antioxidant agents. This suggests a possible application in the treatment and study of cancer (Kamble et al., 2015).
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[6-chloro-2-methyl-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN4O2/c1-11-17(18(27)14-3-2-13(20)9-15(14)22)26-19(23-11)12(8-16(21)24-26)10-25-4-6-28-7-5-25/h2-3,8-9H,4-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZUHCAKLKTCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)C(=O)C4=C(C=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718948 | |
Record name | (4-Chloro-2-fluorophenyl){6-chloro-2-methyl-8-[(morpholin-4-yl)methyl]imidazo[1,2-b]pyridazin-3-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229236-83-2 | |
Record name | (4-Chloro-2-fluorophenyl){6-chloro-2-methyl-8-[(morpholin-4-yl)methyl]imidazo[1,2-b]pyridazin-3-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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